Cas no 1286670-81-2 (L-azidoglutaMic acid Mono-tert-butyl ester CHA salt)

L-azidoglutaMic acid Mono-tert-butyl ester CHA salt Chemical and Physical Properties
Names and Identifiers
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- L-azidoglutaMic acid Mono-tert-butyl ester CHA salt
- N3-Glu(OtBu)-OH.CHA
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- Inchi: 1S/C9H15N3O4.C6H13N/c1-9(2,3)16-7(13)5-4-6(8(14)15)11-12-10;7-6-4-2-1-3-5-6/h6H,4-5H2,1-3H3,(H,14,15);6H,1-5,7H2/t6-;/m0./s1
- InChI Key: LKNXVSRSPWKYDD-RGMNGODLSA-N
- SMILES: NC1CCCCC1.[C@H](C(=O)O)(N=[N+]=[N-])CCC(=O)OC(C)(C)C
L-azidoglutaMic acid Mono-tert-butyl ester CHA salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BICR190-1g |
L-azidoglutamic acid mono-tert-butyl ester CHA salt |
1286670-81-2 | 1g |
£318.00 | 2025-02-21 |
L-azidoglutaMic acid Mono-tert-butyl ester CHA salt Related Literature
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
Additional information on L-azidoglutaMic acid Mono-tert-butyl ester CHA salt
Introduction to L-azidoglutaMic acid Mono-tert-butyl ester CHA salt (CAS No: 1286670-81-2)
The compound L-azidoglutaMic acid Mono-tert-butyl ester CHA salt, identified by the Chemical Abstracts Service Number (CAS No) 1286670-81-2, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural and functional properties, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular structure incorporates an azide group and a tert-butyl ester moiety, which contribute to its reactivity and utility in synthetic chemistry.
L-azidoglutaMic acid Mono-tert-butyl ester CHA salt is particularly notable for its role in the development of novel therapeutic agents. The azide functional group is a versatile handle that can be selectively transformed into other functional moieties, such as carboxylic acids, amines, or alcohols, through various chemical reactions. This flexibility makes it an invaluable building block in medicinal chemistry. The tert-butyl ester group provides stability to the molecule during synthetic processes while also influencing its solubility and metabolic behavior.
In recent years, there has been a surge in research focused on harnessing the potential of azide-containing compounds in drug discovery. The ability to introduce azide groups into molecular frameworks has opened up new avenues for the development of targeted therapies. For instance, azido compounds have been explored in the creation of prodrugs, which can be activated at specific sites within the body to release active therapeutic agents. This approach enhances drug delivery efficiency and minimizes side effects.
One of the most exciting applications of L-azidoglutaMic acid Mono-tert-butyl ester CHA salt is in the field of click chemistry. Click reactions are high-yielding, selective, and orthogonal chemical processes that allow for the rapid assembly of complex molecular structures. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that utilizes azide groups. This reaction has been widely employed in the synthesis of conjugates for imaging agents, therapeutics, and materials science applications. The incorporation of L-azidoglutaMic acid Mono-tert-butyl ester CHA salt into these reactions provides a reliable source of azide functionality, facilitating the creation of diverse molecular architectures.
The pharmaceutical industry has also shown considerable interest in L-azidoglutaMic acid Mono-tert-butyl ester CHA salt due to its potential as a precursor for bioactive molecules. Researchers have utilized this compound to synthesize analogs of known drugs with improved pharmacokinetic properties. For example, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory effects. The structural features present in L-azidoglutaMic acid Mono-tert-butyl ester CHA salt allow for modifications that can fine-tune biological activity while maintaining favorable pharmacological profiles.
Moreover, the use of L-azidoglutaMic acid Mono-tert-butyl ester CHA salt in synthetic biology has emerged as a promising area of study. Synthetic biologists are increasingly leveraging small molecules like this one to modulate biological pathways and develop novel biosynthetic routes. The ability to introduce specific functional groups into biomolecules via L-azidoglutaMic acid Mono-tert-butyl ester CHA salt enables researchers to engineer enzymes and other proteins with tailored properties. This approach holds great promise for applications in biotechnology and biomedicine.
Recent advancements in computational chemistry have further enhanced the utility of L-azidoglutaMic acid Mono-tert-butyl ester CHA salt. High-throughput virtual screening (HTVS) techniques allow researchers to rapidly evaluate large libraries of compounds for their potential biological activity. By integrating data on the structure and reactivity of L-azidoglutaMic acid Mono-tert-butyl ester CHA salt, computational models can predict its interactions with biological targets, thereby accelerating drug discovery efforts. These computational tools are essential for identifying promising candidates for further experimental validation.
The environmental impact of chemical synthesis is another critical consideration in modern research. The development of green chemistry principles has encouraged the adoption of sustainable practices in drug manufacturing. L-azidoglutaMic acid Mono-tert-butyl ester CHA salt exemplifies this trend through its role in facilitating efficient synthetic routes that minimize waste and reduce energy consumption. Researchers are exploring methods to optimize its production using renewable resources and environmentally benign conditions.
In conclusion, L-azidoglutaMic acid Mono-tert-butyl ester CHA salt (CAS No: 1286670-81-2) is a multifaceted compound with significant implications for pharmaceutical research and development. Its unique structural features make it a valuable tool in synthetic chemistry, enabling the creation of diverse bioactive molecules through click chemistry and other innovative approaches. As research continues to evolve, the applications of this compound are expected to expand, contributing to advancements in medicine and biotechnology.
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